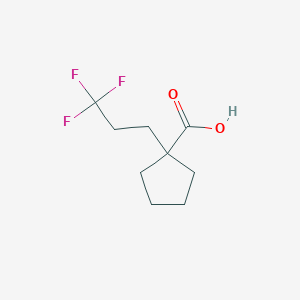
(S,R,S)-Ahpc-CO-peg2-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,R,S)-Ahpc-CO-peg2-OH is a chiral compound with specific stereochemistry, which means it has distinct three-dimensional arrangements of its atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-Ahpc-CO-peg2-OH typically involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route may include:
Preparation of Intermediates: This involves the synthesis of chiral intermediates through stereoselective reactions.
Coupling Reaction: The final step involves coupling the intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(S,R,S)-Ahpc-CO-peg2-OH can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
(S,R,S)-Ahpc-CO-peg2-OH has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications due to its specific interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S,R,S)-Ahpc-CO-peg2-OH involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (S,R,S)-Ahpc-CO-peg2-OH include other chiral molecules with similar structural features and stereochemistry. Examples include:
- (R,S,R)-Ahpc-CO-peg2-OH
- (S,S,R)-Ahpc-CO-peg2-OH
- (R,R,S)-Ahpc-CO-peg2-OH
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry, which can result in unique interactions and effects in various applications. This uniqueness makes it a valuable compound for research and development in multiple fields.
Propiedades
Fórmula molecular |
C27H38N4O6S |
|---|---|
Peso molecular |
546.7 g/mol |
Nombre IUPAC |
(2S,4R)-4-hydroxy-1-[(2S)-2-[3-(2-hydroxyethoxy)propanoylamino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H38N4O6S/c1-17-23(38-16-29-17)19-7-5-18(6-8-19)14-28-25(35)21-13-20(33)15-31(21)26(36)24(27(2,3)4)30-22(34)9-11-37-12-10-32/h5-8,16,20-21,24,32-33H,9-15H2,1-4H3,(H,28,35)(H,30,34)/t20-,21+,24-/m1/s1 |
Clave InChI |
GWINKWGPBNISBH-ZFGGDYGUSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCO)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,5S,6R)-bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13594163.png)
![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13594165.png)







![2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrobromide](/img/structure/B13594189.png)

